molecular formula C16H12FNO B1327645 2'-Cyano-3-(4-fluorophenyl)propiophenone CAS No. 898767-96-9

2'-Cyano-3-(4-fluorophenyl)propiophenone

Cat. No. B1327645
M. Wt: 253.27 g/mol
InChI Key: NYZRUQOFGDTFKK-UHFFFAOYSA-N
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Description

The compound "2'-Cyano-3-(4-fluorophenyl)propiophenone" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the synthesis of cyanophenoxazines and related compounds, where difluorobenzonitriles react with various nucleophiles in the presence of a base . Similarly, the synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol, an intermediate in herbicide production, starts with 4-hydroxyanisole and 3,4-difluorobenzonitrile, followed by deoxygenation . These methods suggest potential pathways for synthesizing the compound of interest, possibly involving a nucleophilic attack on a fluorinated benzonitrile precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry . These techniques would likely be applicable in determining the structure of "2'-Cyano-3-(4-fluorophenyl)propiophenone" as well, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The chemical reactions involving cyano and fluoro groups are diverse. For instance, the base-catalyzed reactions of difluorobenzonitriles with nucleophiles can involve a Smiles rearrangement, leading to heterocyclic compounds . The synthesis of esters from 3-fluoro-4-cyanophenol also indicates the reactivity of the fluoro and cyano groups in esterification reactions . These reactions are relevant to understanding the reactivity of the cyano and fluoro groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques like UV-visible absorption spectroscopy and cyclic voltammetry . These methods can provide insights into the electronic properties and thermal stability of "2'-Cyano-3-(4-fluorophenyl)propiophenone". Additionally, the synthesis of related compounds has shown that the presence of fluorine can significantly affect the properties of the molecules, such as their reactivity and the yield of the reactions .

Scientific Research Applications

  • Electrooptical Properties : Research by Gray and Kelly (1981) explored the introduction of various substituents, including fluoro and cyano groups, into certain carboxylates. They found that mixtures containing 4-n-alkyl-2-fluorophenyl and cyanobiphenyls exhibited useful electrooptical properties and very low injected smectic tendencies, suggesting potential applications in liquid crystal displays and related technologies (Gray & Kelly, 1981).

  • Photodegradation Studies : Pinna and Pusino (2011) investigated the photodegradation of cyhalofop-butyl, a compound containing a 4-cyano-2-fluorophenoxy group, in various aqueous systems. Their findings have implications for understanding the environmental behavior of similar compounds, including those with 2'-Cyano-3-(4-fluorophenyl)propiophenone structures (Pinna & Pusino, 2011).

  • Copolymerization and Polymer Chemistry : Savittieri et al. (2022) synthesized novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and copolymerized them with styrene. Their study contributes to the broader field of polymer chemistry, demonstrating the utility of cyano and fluoro-substituted compounds in creating diverse polymer structures (Savittieri et al., 2022).

  • Synthesis of Genotoxic Impurities : Katta et al. (2017) conducted research on the synthesis of a genotoxic impurity containing a 4-fluorophenyl group. This study is significant in pharmaceutical chemistry for understanding the formation and quantification of harmful impurities in drug substances (Katta et al., 2017).

  • Fluorine-18 Labelled Intermediates : Ermert et al. (2000) examined the synthesis of fluorine-18 labelled intermediates for potential PET-tracers. This research highlights the importance of fluoro-substituted compounds like 2'-Cyano-3-(4-fluorophenyl)propiophenone in medical imaging and diagnostics (Ermert et al., 2000).

  • Liquid Crystal Displays : Hegde et al. (2013) reported on the photoalignment properties of certain prop-2-enoates in nematic liquid crystals. The inclusion of fluoro-substituents, as found in compounds related to 2'-Cyano-3-(4-fluorophenyl)propiophenone, was found to significantly affect the alignment in LCDs (Hegde et al., 2013).

properties

IUPAC Name

2-[3-(4-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZRUQOFGDTFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644567
Record name 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Fluorophenyl)propanoyl]benzonitrile

CAS RN

898767-96-9
Record name 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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